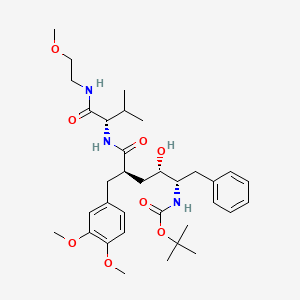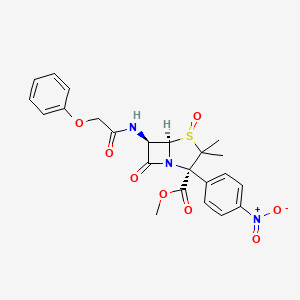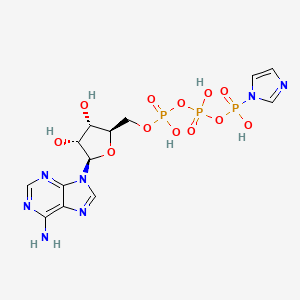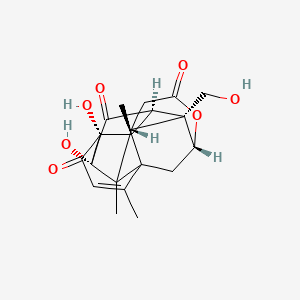
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a thiazolidine ring, and a phosphinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiazolidine ring can be synthesized through the cyclization of thioamide or carbon dioxide with appropriate reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may enhance the compound’s binding affinity and specificity . The phosphinate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolidine derivatives: Used in medicinal chemistry for their diverse biological activities.
Phosphinate compounds: Utilized in various industrial applications due to their unique chemical properties.
Uniqueness
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate is unique due to the combination of these three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
127881-45-2 |
|---|---|
Fórmula molecular |
C19H19N2O3PS2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C19H19N2O3PS2/c1-2-24-25(23,21-11-12-26-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3 |
Clave InChI |
LXPVOXKIKAAFJW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCSC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















